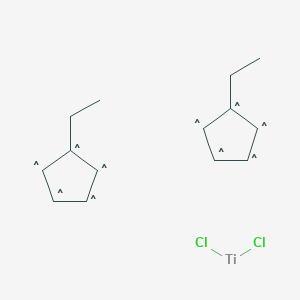![molecular formula C14H12ClNO2 B6357015 1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95% CAS No. 1545165-26-1](/img/structure/B6357015.png)
1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95% (1-CMPE) is an organic compound with a molecular weight of 246.7 g/mol and a melting point of 92-94°C. It is an aryl ether ketone with a yellow to orange color and a characteristic odor. It is soluble in most organic solvents and has a boiling point of 242°C.
Wirkmechanismus
1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95% is an aryl ether ketone and acts as a synthetic intermediate in the synthesis of a variety of organic compounds. It acts as a nucleophile in the presence of an acid catalyst, allowing for the formation of a new covalent bond between the reactants. This reaction is known as an aldol condensation and is the basis for the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95% is not known to have any direct biochemical or physiological effects. However, it may be used as a synthetic intermediate in the synthesis of compounds that do have biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in most organic solvents. It is also relatively stable and has a high boiling point, making it suitable for use in a variety of reactions. However, it is not suitable for use in reactions that require high temperatures or high pressures, as it may decompose at these conditions.
Zukünftige Richtungen
1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95% has potential for use in a variety of future applications. It could be used as a synthetic intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It could also be used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers. Additionally, it could be used as a starting material for the synthesis of other compounds and as a reagent in the synthesis of other polymers.
Synthesemethoden
1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95% is synthesized by the reaction between 2-chloro-4-methyl-phenol and ethyl 3-oxobutanoate in the presence of an acid catalyst. The reaction is carried out at a temperature of 70-90°C for four hours. The reaction yields 1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95% as the major product, along with some minor byproducts. The reaction is carried out in a two-phase system, with the organic phase containing the reactants and the aqueous phase containing the acid catalyst.
Wissenschaftliche Forschungsanwendungen
1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95% has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. In addition, it has been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of polymers.
Eigenschaften
IUPAC Name |
1-[6-(2-chloro-4-methylphenoxy)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9-3-5-13(12(15)7-9)18-14-6-4-11(8-16-14)10(2)17/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVHSZLZOYOAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC=C(C=C2)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

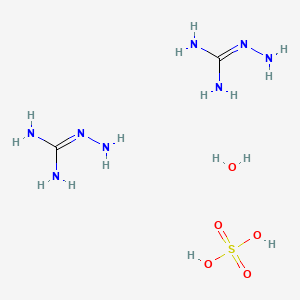


![[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride; 98%](/img/structure/B6356947.png)
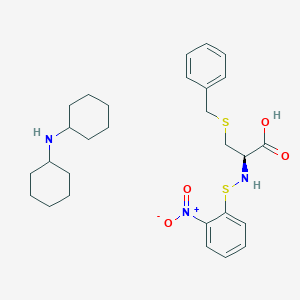
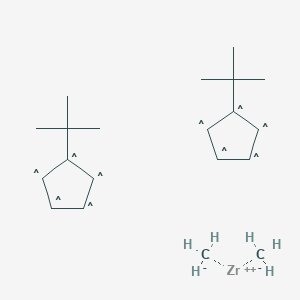


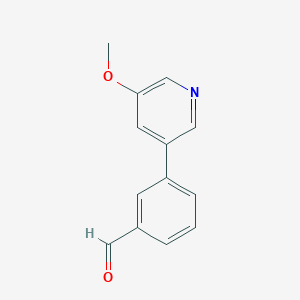
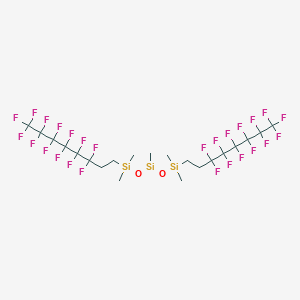
![1-[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356994.png)
![5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole](/img/structure/B6357007.png)

